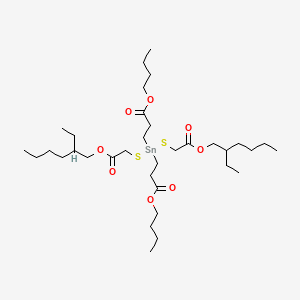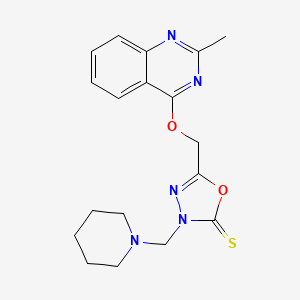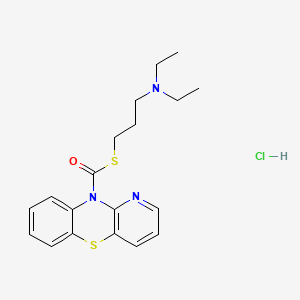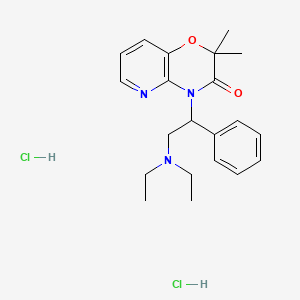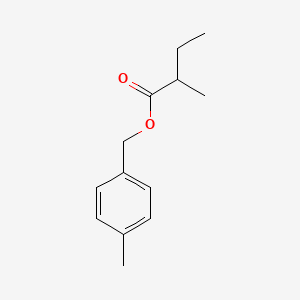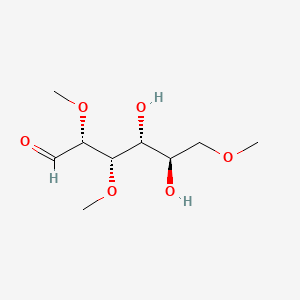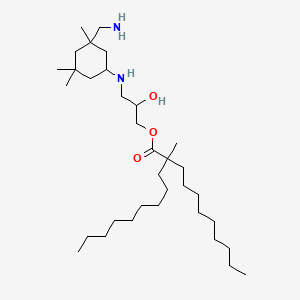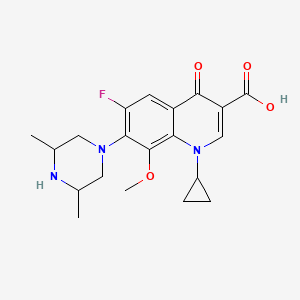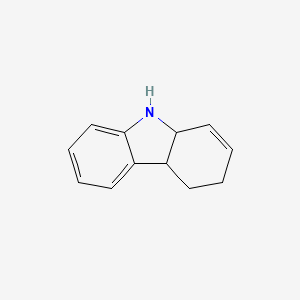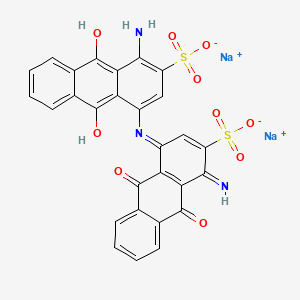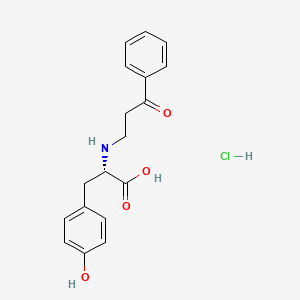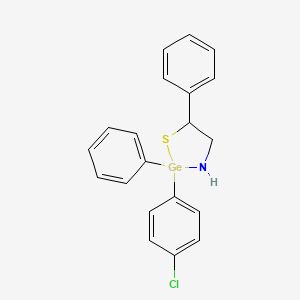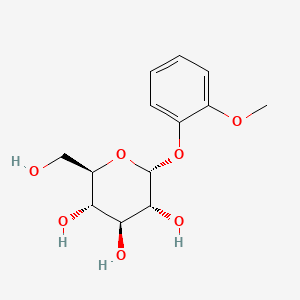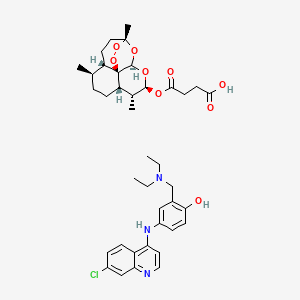
Winthrop
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Winthrop” is a hypothetical chemical entity used for educational purposes. It is often referenced in academic settings to illustrate various chemical principles and reactions. While not a real compound, “this compound” serves as a useful tool for understanding complex chemical concepts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Winthrop” involves several steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as oxidation or reduction, to achieve the desired chemical properties.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the selection of catalysts, temperature control, and efficient separation techniques to isolate “this compound” from by-products.
Chemical Reactions Analysis
Types of Reactions
“Winthrop” undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce the oxidation state.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in “this compound.” For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
“Winthrop” is utilized in various scientific research applications, including:
Chemistry: As a model compound to study reaction mechanisms and kinetics.
Biology: To investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: In drug design and development to understand pharmacokinetics and pharmacodynamics.
Industry: As a reference material in quality control and analytical chemistry.
Mechanism of Action
The mechanism by which “Winthrop” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The pathways involved often include signal transduction cascades and metabolic processes that lead to the desired chemical transformations.
Properties
CAS No. |
944945-14-6 |
|---|---|
Molecular Formula |
C39H50ClN3O9 |
Molecular Weight |
740.3 g/mol |
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |
InChI |
InChI=1S/C20H22ClN3O.C19H28O8/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t;10-,11-,12+,13+,16-,17-,18-,19-/m.1/s1 |
InChI Key |
FNDVKMABQZJHKI-GMDKYCAISA-N |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC(=O)CCC(=O)O)C |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


